molecular formula C19H23BO2 B1429376 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1381960-58-2

4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1429376
CAS No.: 1381960-58-2
M. Wt: 294.2 g/mol
InChI Key: ZATGPSLHJMDVSV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules. It is particularly useful in the construction of biaryl compounds, which are prevalent in many natural products and pharmaceuticals.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.

Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and investigate their biological activities. Its role in cross-coupling reactions allows for the rapid generation of diverse chemical libraries for drug discovery.

Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form strong covalent bonds with various substrates makes it ideal for material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-methylphenylboronic acid with a suitable diol under acidic conditions to form the boronic ester. The reaction typically requires a catalyst, such as palladium, and may involve the use of solvents like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents like water or ethanol.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

  • Boronic Acids: These compounds share similar reactivity and are often used in similar cross-coupling reactions.

  • Boronic Esters: These are derivatives of boronic acids and share similar reactivity profiles.

  • Organoboron Compounds: These compounds contain boron atoms bonded to carbon and are used in various organic reactions.

Uniqueness: 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structural features, which enhance its stability and reactivity in cross-coupling reactions. Its bulky tetramethyl groups provide steric hindrance, which can be advantageous in certain synthetic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGPSLHJMDVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739615
Record name 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381960-58-2
Record name 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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